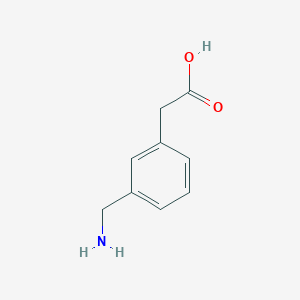

3-Aminomethyl-phenylacetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-[3-(aminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMILONVYAUZURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623816 | |

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-43-7 | |

| Record name | [3-(Aminomethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of 3 Aminomethyl Phenylacetic Acid

Traditional Synthetic Routes to 3-Aminomethyl-phenylacetic Acid

Traditional methods for synthesizing this compound typically involve multi-step sequences starting from readily available aromatic precursors. These routes prioritize the assembly of the carbon skeleton and the introduction of the necessary functional groups—the carboxylic acid and the aminomethyl group—on the phenyl ring.

A common strategy for preparing this compound involves the manipulation of functional groups on a substituted benzene (B151609) ring. One documented industrial preparation method starts with p-nitophenylacetonitrile. google.com This process involves a series of reactions including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final hydrolysis step to yield the target molecule. google.com

Another established, albeit lower-yielding, route begins with m-nitrobenzaldehyde. google.com This pathway proceeds through hydrogenation to form the corresponding benzyl (B1604629) alcohol, which is then subjected to bromination, cyanation, reduction, and hydrolysis to arrive at this compound. google.com A more direct approach involves the reduction of a nitro group to an amine. For instance, m-nitrophenylacetic acid methyl ester can be reduced using iron powder and acetic acid to form m-aminophenyl methyl acetate, which is then hydrolyzed with a strong acid like concentrated hydrochloric acid to produce 3-aminophenylacetic acid. google.com

The hydrolysis of a nitrile group is also a fundamental step in many traditional syntheses. The standard method for preparing phenylacetic acid itself involves the acid-catalyzed hydrolysis of benzyl cyanide. orgsyn.org This principle is applied in the synthesis of its derivatives, where a substituted benzyl cyanide is heated with an acid, such as sulfuric acid, to convert the nitrile group into a carboxylic acid. orgsyn.org

Purity is another critical consideration. Intermediates and the final product often require purification to remove byproducts and unreacted starting materials. Techniques such as distillation under reduced pressure are used to purify intermediates like phenylacetic acid, separating it from residual starting materials like benzyl cyanide. orgsyn.org In other cases, the final product is isolated by adjusting the pH of the reaction mixture to precipitate the solid, which is then collected by filtration. google.com Washing the crude product with hot water is a simple method to remove water-soluble impurities. orgsyn.org The persistent and often disagreeable odor of compounds like phenylacetic acid is a practical challenge during its synthesis and purification. orgsyn.org

Advanced and Stereoselective Synthesis of this compound and Analogues

While the synthesis of achiral this compound is straightforward, the creation of chiral analogues, where the stereochemistry is precisely controlled, requires more sophisticated methodologies. These advanced techniques are crucial for producing enantiopure compounds, which are vital in fields like pharmaceuticals. numberanalytics.com Much of the development in this area has been driven by the synthesis of pharmacologically important analogues, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid, commonly known as Pregabalin (B1679071). tsijournals.comtsijournals.com

Asymmetric hydrogenation is a powerful technique for establishing a specific stereocenter by adding hydrogen across a double bond using a chiral catalyst. ajchem-b.comtaylorandfrancis.com This method is one of the most efficient approaches for preparing valuable α-chiral amines. nih.gov

In the synthesis of Pregabalin, a key step involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov This reaction utilizes a rhodium complex with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, as the catalyst. nih.gov The catalyst guides the hydrogen addition to one face of the double bond, leading to the desired (S)-enantiomer of the cyanocarboxylate intermediate in very high enantiomeric excess (ee). nih.gov This intermediate is then converted to the final product, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, through a subsequent reduction of the nitrile group. nih.gov The effectiveness of asymmetric hydrogenation depends heavily on the choice of catalyst, substrate, and reaction conditions. ajchem-b.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. numberanalytics.com This methodology is a cornerstone of asymmetric synthesis. nih.gov

The synthesis of Pregabalin, a key analogue of this compound, has been a major focus of research, leading to the development of several effective enantioselective strategies. tsijournals.com The S-enantiomer is the biologically active form, making its stereoselective synthesis a topic of great interest. tsijournals.comtsijournals.com

Beyond the primary methods of asymmetric hydrogenation and the use of chiral auxiliaries, other techniques have been successfully applied. One such method is enzymatic synthesis. For example, the enzyme TL lipase (B570770) can be used for the selective enzymatic hydrolysis of a racemic ester intermediate. lupinepublishers.com This kinetic resolution process separates the enantiomers, allowing for the isolation of the desired (S)-intermediate, which is then converted to Pregabalin. lupinepublishers.com Purification techniques, such as fractional distillation of intermediates, are often employed to increase the yield and chiral purity of the final product. lupinepublishers.com Another reported strategy involves a stereoselective 5-exo-trig radical cyclization to construct the chiral center. tsijournals.comtsijournals.com These diverse approaches highlight the range of tools available to synthetic chemists for accessing enantiomerically pure, complex molecules like Pregabalin.

Data on Synthetic Methodologies

| Methodology | Starting Material | Key Reagents/Catalysts | Target/Intermediate | Key Features | Reference(s) |

| Traditional Synthesis | p-Nitophenylacetonitrile | Reduction, Acetylation, Nitration, Hydrolysis, etc. | This compound | Multi-step industrial process. | google.com |

| Traditional Synthesis | m-Nitrophenylacetic acid methyl ester | Iron powder, Acetic acid, HCl | 3-Aminophenylacetic acid | Two-step reduction and hydrolysis with high yields for each step. | google.com |

| Asymmetric Hydrogenation | 3-Cyano-5-methylhex-3-enoic acid salt | Rhodium Me-DuPHOS catalyst | (S)-3-Cyano-5-methylhexanoate | High enantioselectivity (high ee) in forming the chiral center. | nih.gov |

| Chiral Auxiliary | Chiral oxazolidinone auxiliary and an acid | Evans enolate, Alkylating agent | Alkylated chiral intermediate | Use of a recoverable auxiliary to direct stereoselective alkylation. | tsijournals.comtsijournals.com |

| Enzymatic Synthesis | Racemic ester of a Pregabalin precursor | TL Lipase | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | Selective enzymatic hydrolysis to resolve enantiomers. | lupinepublishers.com |

Synthesis of Protected Forms of this compound

The synthesis of protected forms of this compound is a critical step for its application in both peptide chemistry and pharmaceutical synthesis. Protecting groups are essential to prevent unwanted side reactions at the amino and carboxyl functional groups during subsequent chemical transformations. The choice of the protecting group depends on the specific application and the reaction conditions that will be employed.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely utilized in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are compatible with a wide range of peptide sequences and modifications. nih.govpeptide.com The synthesis of Fmoc-3-aminomethyl-phenylacetic acid is a key step to incorporate this unnatural amino acid into peptide chains, potentially altering the peptide's conformation and biological activity.

The general strategy for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The resulting Fmoc-amino acid can then be used in automated or manual peptide synthesizers. The Fmoc group is stable to the acidic conditions often used for the cleavage of side-chain protecting groups, providing an orthogonal protection strategy. google.com

Table 1: Key Aspects of Fmoc-protection in Peptide Synthesis

| Feature | Description |

| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Method of Introduction | Reaction with Fmoc-chloride or Fmoc-OSu |

| Deprotection Condition | Base-labile (e.g., piperidine) peptide.com |

| Application | Solid-Phase Peptide Synthesis (SPPS) nih.gov |

| Advantage | Mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups google.com |

The use of Fmoc-protected amino acids has become the standard in SPPS, leading to the availability of high-purity building blocks. nih.gov However, challenges such as aspartimide formation can occur in sequences containing aspartic acid when exposed to strong bases during Fmoc deprotection. nih.gov

The tert-butyloxycarbonyl (Boc) protecting group is another cornerstone of amino acid protection, particularly in solution-phase synthesis and for the preparation of pharmaceutical intermediates. youtube.com The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). peptide.com The synthesis of Boc-3-aminomethyl-phenylacetic acid allows for its manipulation in various organic reactions aimed at producing complex molecules with potential therapeutic applications.

A common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. The resulting Boc-protected amino acid is stable to a wide range of reaction conditions, except for strong acids. This stability makes it a valuable protecting group in multi-step syntheses. nih.govrsc.org

Table 2: Comparison of Fmoc and Boc Protecting Groups

| Characteristic | Fmoc | Boc |

| Chemical Nature | Base-labile | Acid-labile |

| Deprotection Reagent | Piperidine, DBU peptide.comgoogle.com | Trifluoroacetic acid (TFA) peptide.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) nih.gov | Solution-phase synthesis, pharmaceutical intermediates youtube.com |

| Cleavage Byproducts | Dibenzofulvene-piperidine adduct | Isobutylene, tert-butyl cation |

Derivatization Strategies for this compound

The functional groups of this compound, the amino group and the carboxylic acid, offer versatile handles for a variety of derivatization reactions. These modifications can be used to modulate the compound's physicochemical properties, pharmacological activity, and to incorporate it into larger, more complex molecular architectures.

Esterification of the carboxylic acid moiety of this compound is a common strategy to enhance its lipophilicity, which can improve its absorption and distribution in biological systems. researchgate.net The resulting esters are often evaluated as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid.

Various methods can be employed for the esterification of phenylacetic acid derivatives, including Fischer esterification using an alcohol in the presence of an acid catalyst, or reaction with an alkyl halide in the presence of a base. jocpr.com The choice of the ester group can significantly impact the compound's pharmacokinetic profile. Studies on the esterification of phenylacetic acid have explored a range of alcohols and catalysts to optimize reaction conditions and yields. nih.gov

Table 3: Esterification Methods for Phenylacetic Acid Derivatives

| Method | Reagents | Conditions |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) | Reflux jocpr.com |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Reflux |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature |

The esterification can be performed on either the unprotected or N-protected form of this compound, depending on the desired final product and the compatibility of the reagents.

The incorporation of azobenzene (B91143) moieties into molecules can impart photoresponsive properties, allowing for the control of their structure and function with light. nih.govrsc.org Azobenzene can exist in two isomeric forms, the more stable trans isomer and the cis isomer, which can be interconverted by irradiation with light of specific wavelengths. nih.gov

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that can induce the degradation of specific proteins within a cell. nih.govnih.gov A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. arxiv.org The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.net

This compound can serve as a scaffold or a component of the linker in a PROTAC molecule. Its bifunctional nature allows for its conjugation to both the target-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker are critical for the efficiency of PROTAC-mediated protein degradation. By incorporating this compound into the linker, it is possible to introduce specific conformational constraints or points of flexibility that can influence the formation and stability of the ternary complex.

Table 4: Components of a PROTAC Molecule

| Component | Function | Example |

| Target-binding Ligand | Binds to the protein of interest (POI) | JQ1 (for BRD4) nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Pomalidomide (for Cereblon) |

| Linker | Connects the two ligands | PEG-based linkers targetmol.com |

The modular design of PROTACs allows for the systematic optimization of each component, including the linker, to achieve potent and selective protein degradation. nih.gov

Pharmacological and Biological Investigations of 3 Aminomethyl Phenylacetic Acid

Mechanism of Action and Receptor Interactions

There is a lack of available scientific literature detailing the mechanism of action and specific receptor interactions of 3-Aminomethyl-phenylacetic acid within the central nervous system.

No published research could be identified that has examined the effects of this compound on the GABAergic system. Consequently, there is no data on its potential to bind to or modulate GABA receptors, influence GABAergic neurotransmission, or elicit effects comparable to known GABAergic agents.

Current research has not explored the interactions of this compound with specific molecular targets or signaling pathways relevant to neurological function. The primary characterization of this compound in the scientific literature is as a bifunctional molecule used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this context, it serves as a linker that connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. This application, however, does not provide insight into its potential direct pharmacological effects.

Structure-Activity Relationships (SAR) of this compound and its Analogues

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. For GABA analogues, their conformation is critical for binding to their biological targets. Low-temperature NMR studies have been successfully employed to determine the stable conformations of bivalent ligands for the GABA(A)-benzodiazepine receptor. nih.gov These studies have shown that a linear conformation can be crucial for accessing the binding site and exhibiting high affinity. nih.gov

While specific NMR conformational analyses of this compound are not extensively documented in publicly available literature, studies on related GABA analogues provide valuable insights. For instance, the conformational analysis of GABA analogues has been used to understand their effects on binding to postsynaptic receptors. nih.gov The phenyl ring in this compound introduces a degree of rigidity compared to the more flexible alkyl chains of gabapentin (B195806) and pregabalin (B1679071), which would influence its conformational ensemble and, consequently, its interaction with target proteins.

The biological activity of GABA analogues is highly sensitive to structural modifications. SAR studies on pregabalin and its analogues have revealed that distinct structural requirements exist for binding to the α2δ protein subunit and for interaction with the system L neutral amino acid transporter, both of which are thought to contribute to their in vivo effects. researchgate.netnih.govacs.org

For instance, alkylation at the 3-position of the GABA backbone, as seen in pregabalin, is a key feature for its activity. researchgate.netnih.gov The stereochemistry of these modifications is also critical, as demonstrated by the potent and stereospecific anticonvulsant activity of the S(+) enantiomer of 3-isobutyl GABA, which correlates with its binding affinity to the gabapentin binding site. nih.gov

In the context of this compound, modifications to the phenyl ring, the acetic acid side chain, or the aminomethyl group would be expected to significantly impact its biological profile. The introduction of different substituents on the phenyl ring could modulate properties such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing target binding and pharmacokinetic properties.

Table 1: Structure-Activity Relationships of Pregabalin Analogues

| Compound/Modification | α2δ Binding Affinity (IC50, nM) researchgate.net | In Vivo Activity (anxiolytic, analgesic, anticonvulsant) researchgate.netnih.gov |

| Pregabalin | 91 | Robust |

| (S)-3-(Aminomethyl)-5-methylhexanoic acid | 102 | Active |

| (R)-3-(Aminomethyl)-5-methylhexanoic acid | 13,000 | Inactive |

| 4-Methylpregabalin | 37 | Active |

| Cyclohexyl analogue | 140 | Active |

This table is based on data for pregabalin and its analogues and is intended to illustrate the principles of SAR for GABA analogues.

Peptidomimetics are small molecules designed to mimic the structure and function of peptides, offering advantages such as improved stability and oral bioavailability. The rigid scaffold of this compound makes it an attractive building block for the design of peptidomimetics. Its structure can serve as a template to present key pharmacophoric groups in a defined spatial orientation, mimicking the side chains of amino acid residues in a peptide.

A rational strategy for designing peptidomimetics can involve obtaining structure-activity relationship information from inhibitory cyclic peptides and then converting these into small molecules using scaffolds that mimic secondary structures like α-helices or β-turns. nih.gov The this compound moiety could be incorporated to mimic a specific amino acid residue or to act as a conformational constraint within a larger peptidomimetic structure. For example, it could be used to mimic phenylalanine or a related aromatic amino acid in a peptide sequence known to interact with a specific biological target. The development of such peptidomimetics could be guided by computational modeling and subsequent chemical synthesis and biological evaluation. nih.gov

Investigations into Anti-inflammatory, Analgesic, and Antimicrobial Properties

The phenylacetic acid scaffold is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this compound may also possess anti-inflammatory and analgesic properties.

Research into phenylacetic acid derivatives has yielded compounds with significant analgesic and anti-inflammatory activities. A French patent describes novel phenylacetic acid derivatives with demonstrated analgesic and anti-inflammatory properties for the treatment of rheumatic pains. google.com Similarly, the synthesis of various heterocyclic derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid has led to compounds with potent anti-inflammatory and analgesic activities with reduced ulcerogenic effects. nih.gov

Studies on acetamide (B32628) derivatives have also shown promising results. The synthesis and evaluation of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives revealed significant analgesic properties in various animal models of pain. researchgate.net These findings suggest that derivatization of the acetic acid moiety of this compound into amides or other functional groups could be a fruitful strategy for developing novel pain management agents. The primary amine of the aminomethyl group also offers a site for modification to explore new chemical space and biological activities.

Table 2: Analgesic Activity of Selected Phenylacetic Acid and Acetamide Derivatives

| Compound Class | Test Model | Result | Reference |

| Phenylacetic acid derivatives | Not specified | Analgesic and anti-inflammatory properties | google.com |

| 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives | Acetic acid-induced writhing | Significant analgesic activity | nih.gov |

| N-(benzothiazol-2-yl)-2-[(...)-thio]acetamide derivatives | Hot-plate, tail-clip, acetic acid-induced writhing | Significant decrease in writhing and increase in pain latencies | researchgate.net |

This table provides examples of the analgesic potential of related compound classes.

Evaluation of Antimicrobial Spectrum

Extensive literature searches did not yield any specific studies evaluating the antimicrobial spectrum of this compound. While research has been conducted on the antimicrobial properties of phenylacetic acid and its various derivatives, no data is currently available in the scientific literature regarding the direct antibacterial or antifungal activity of this compound itself.

Therefore, a detailed analysis of its antimicrobial spectrum, including research findings and data tables on its efficacy against specific microorganisms, cannot be provided at this time. Further research would be necessary to determine if this compound possesses any intrinsic antimicrobial properties.

Advanced Research Techniques and Methodologies

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular behavior of 3-Aminomethyl-phenylacetic acid, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. While specific DFT studies focusing solely on the isomerization of this compound are not extensively published, the methodology is well-suited for such investigations. DFT calculations can elucidate the potential energy surfaces associated with conformational changes, such as the rotation around the C-C and C-N bonds connecting the aminomethyl and acetic acid moieties to the phenyl ring.

Researchers utilize DFT methods like B3PW91 with a significant basis set such as 6-311+G(d,p) to optimize molecular structures and calculate vibrational frequencies. researchgate.net This approach can determine the relative energies of different isomers and the transition states connecting them, providing critical information about the barriers to rotation and the most stable conformations. For this compound, this would involve mapping the energy profile as the side chains rotate, revealing the most energetically favorable spatial arrangement of the amine and carboxylic acid groups. Such studies are fundamental for understanding how the molecule might interact with biological targets or self-assemble in materials. The mechanisms for reactions involving similar acetic acid structures have been successfully investigated using DFT, demonstrating the method's capability. researchgate.net

The scaffold of this compound is of considerable interest in drug design. Its structure, featuring a phenyl ring with flexible amine and acid linkers, makes it a valuable building block for creating libraries of compounds for biological screening. Pharmacophore modeling and virtual screening are key in silico techniques that leverage this potential.

Virtual screening involves docking large databases of chemical structures, such as the ZINC database, into the active site of a biological target like an enzyme or receptor. nih.govnih.gov The goal is to identify compounds that exhibit favorable binding interactions. The this compound framework can be used as a starting point in "fragment-based" or "scaffold-based" drug design. For instance, its derivative, 2-(3-(Aminomethyl)phenyl)acetic acid, serves as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins. medchemexpress.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be built based on the this compound structure to search for other molecules that share its key features, potentially leading to the discovery of novel bioactive compounds. mdpi.com The Fmoc-protected version of the compound, Fmoc-3-aminomethyl-phenylacetic acid, is widely used in peptide synthesis to introduce this unique scaffold into larger molecules, facilitating the development of new drug candidates for areas like cancer therapy. chemimpex.com This highlights the compound's utility as a versatile component in modern medicinal chemistry. mdpi.com

Analytical Techniques in Research

Rigorous analytical methods are essential for confirming the structure, purity, and concentration of this compound in research settings.

A suite of spectroscopic techniques is employed to provide a comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl ring, the methylene (B1212753) (CH₂) protons of the acetic acid group, and the aminomethyl (CH₂NH₂) protons. researchgate.netchemicalbook.com The chemical shifts and coupling patterns of the aromatic protons confirm the meta-substitution pattern. The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. bmrb.io

| Predicted ¹H NMR Signals for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | Carboxylic Acid (OH) | 10.0 - 12.0 | | Aromatic (CH) | 7.0 - 7.4 | | Aminomethyl (CH₂) | ~3.8 - 4.0 | | Acetic Acid (CH₂) | ~3.6 | | Amine (NH₂) | 1.5 - 3.0 (broad) |

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands: a broad O-H stretch from the carboxylic acid overlapping with N-H stretches from the amine group, a sharp C=O stretch for the carbonyl group, N-H bending vibrations, and C-H stretches from the aromatic ring and methylene groups. researchgate.net

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | | Amine | N-H Stretch | 3300 - 3500 | | Carbonyl | C=O Stretch | 1700 - 1730 | | Amine | N-H Bend | 1550 - 1650 | | Aromatic Ring | C=C Bending | 1450 - 1600 |

Circular Dichroism (CD) Spectroscopy : As this compound is an achiral molecule, it will not produce a signal in CD spectroscopy. This technique is only applicable to chiral molecules that absorb left- and right-circularly polarized light differently. A CD spectrum could be induced if the molecule were placed in a chiral environment or derivatized with a chiral auxiliary.

Fluorescence Spectroscopy : The phenyl ring in this compound allows the molecule to be analyzed by fluorescence spectroscopy. Upon excitation with an appropriate wavelength of UV light, the molecule will emit light at a longer wavelength. The intensity of this emission is typically proportional to the compound's concentration, making fluorescence a highly sensitive method for quantitative analysis. researchgate.net The exact excitation and emission maxima would need to be determined experimentally but are expected to be similar to other phenyl-containing amino acids.

Chromatographic methods are the gold standard for separating this compound from impurities and for quantifying its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique for assessing the purity of this compound and its derivatives. chemimpex.comcalpaclab.com A reversed-phase HPLC method would typically be used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peaks. sielc.com Detection is usually performed with a UV detector. HPLC can also be adapted for chiral analysis after derivatization with a chiral reagent. google.com

| Example HPLC Method for this compound | | :--- | :--- | | Parameter | Condition | | Column | C18 Reverse Phase (e.g., Newcrom R1) sielc.com | | Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid sielc.com | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Purity Standard | ≥ 97% calpaclab.com |

Gas Chromatography-Mass Spectrometry (GC-MS) : Due to the low volatility of the zwitterionic this compound, direct analysis by GC-MS is not feasible. nist.gov Therefore, a derivatization step is required to convert the polar amine and carboxylic acid groups into more volatile and thermally stable functionalities. A common two-step procedure involves esterification of the carboxylic acid (e.g., with methanol/HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride). nih.gov The resulting derivative can then be separated by GC and identified by its characteristic mass spectrum, which provides both molecular weight information and a unique fragmentation pattern for unambiguous identification. nist.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents Based on 3-Aminomethyl-phenylacetic Acid Scaffold

The this compound framework is a key building block in the synthesis of new therapeutic agents. chemimpex.com Its structure allows for the strategic modification and introduction of various functional groups, enabling the creation of bioactive compounds with potentially enhanced efficacy and target specificity. chemimpex.com The Fmoc-protected form, Fmoc-3-aminomethyl-phenylacetic acid, is particularly valuable in peptide synthesis, where it facilitates the construction of complex peptide sequences for drug development and biological research. chemimpex.com This derivative's stability and efficient coupling capabilities make it a prime choice for researchers aiming to innovate in medicinal chemistry. chemimpex.com

Research has leveraged this scaffold to explore new drug candidates for cancer therapy and antimicrobial agents. chemimpex.com The ability to modify amino acids using this structure is crucial in designing new pharmaceuticals that can target specific biological pathways. chemimpex.com For instance, derivatives of phenylacetic acid, a core component of the scaffold, are being investigated as multikinase inhibitors for treating diseases like hepatocellular carcinoma. nih.gov The design of novel phenylacetamide derivatives has yielded compounds with significant inhibitory activity against multiple kinases involved in cancer pathogenesis. nih.gov This highlights the scaffold's potential in generating a diverse range of molecules for clinical applications. mdpi.com

| Derivative Class | Therapeutic Target/Application | Research Findings |

| Peptide Analogs | Cancer therapy, Antimicrobial agents | Serves as a key building block for creating custom peptides with potential bioactivity. chemimpex.com |

| Phenylacetamide Derivatives | Multikinase inhibitors (e.g., for Hepatocellular Carcinoma) | Novel derivatives have shown nanomolar IC50 values against various kinases like FLT1, KDR, and PDGFR. nih.gov |

| General Drug Development | Targeting specific biological pathways | The scaffold's versatility allows for modifications to design drugs for various diseases. chemimpex.commdpi.com |

Exploration of this compound in Optogenetics and Photopharmacology

The field of photopharmacology, which uses light to control the activity of drugs, represents an exciting frontier for the application of this compound derivatives. An analog, 3-(3-Aminomethyl-phenylazo)phenylacetic acid (AMPP), incorporates an azobenzene (B91143) group, a well-known molecular photoswitch. acs.org This modification transforms the parent molecule into a photoresponsive amino acid. acs.org

In pioneering research, AMPP was substituted for central aspartate residues in a peptide, creating a photoresponsive β-hairpin structure. acs.org The AMPP chromophore acts as a mimic for a β-turn, and its conformation can be controlled by light. acs.org The azobenzene moiety can be switched between its trans and cis isomers using specific wavelengths of light. The trans-to-cis isomerization is typically induced by UV light, while the reverse process occurs thermally or with visible light. acs.org This reversible isomerization allows for precise temporal and spatial control over the peptide's structure and, consequently, its biological function, such as antibody binding. acs.org The development of such photoswitchable tethered ligands is crucial for creating tools to optically control G protein-coupled receptors (GPCRs) and other biological systems with high efficiency. acs.orgnih.gov

| Photoswitchable Derivative | Core Photoswitch | Application | Mechanism of Action |

| 3-(3-Aminomethyl-phenylazo)phenylacetic acid (AMPP) | Azobenzene | Photoresponsive peptides, β-hairpin mimetics | Light-induced isomerization (cis/trans) alters peptide conformation and biological activity, such as antibody binding. acs.org |

| Branched Photoswitchable Ligands | Azobenzene | Optical control of metabotropic glutamate (B1630785) receptors (mGluRs) | Covalently tethered ligands allow for efficient photo-agonism of receptors. nih.gov |

Role of this compound in PROTAC Technology and Targeted Protein Degradation

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic strategy. nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. medchemexpress.commdpi.com These molecules consist of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. nih.gov

The this compound structure serves as a valuable component within the linker of PROTAC molecules. medchemexpress.com The linker is not merely a spacer but plays a critical role in the PROTAC's physicochemical properties and biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). nih.govbroadpharm.com Specifically, 2-(3-(Aminomethyl)phenyl)acetic acid has been identified as a PROTAC linker used in the synthesis of DU-14, a degrader targeting Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP) for cancer immunotherapy. medchemexpress.com The rational design of these linkers is a key focus of current research, as their length and composition can significantly impact the potency and selectivity of the resulting degrader. nih.govsemanticscholar.org

| PROTAC Name / Application | Linker Component | Protein of Interest (POI) | E3 Ligase Ligand | Therapeutic Area |

| DU-14 | 2-(3-(Aminomethyl)phenyl)acetic acid | PTP1B / TC-PTP | Not specified in source | Cancer Immunotherapy medchemexpress.com |

| General PROTAC Design | This compound scaffold | Various (e.g., kinases, transcription factors) | Various (e.g., Cereblon, VHL) | Oncology, Neurodegenerative diseases mdpi.comresearchgate.net |

Further Investigation into Structure-Activity Relationships for Enhanced Efficacy and Selectivity

Optimizing the therapeutic potential of any chemical scaffold hinges on a deep understanding of its structure-activity relationships (SAR). For this compound, SAR studies are crucial for designing derivatives with improved efficacy and selectivity for their biological targets. In the context of PROTACs, the linker's structure, including elements derived from this compound, is a key determinant of activity. nih.gov The linker's length, rigidity, and attachment points to the two ligands can dramatically affect the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation. nih.govbroadpharm.com

For example, studies on Bruton's tyrosine kinase (BTK) degraders revealed that shorter linkers could impair binding affinity due to steric hindrance, whereas longer linkers maintained the binding potency of the individual ligands. nih.gov Conversely, in other systems, even minor changes, like extending a PEG linker by a single unit, can abolish activity against one target while preserving it for another, thereby enhancing selectivity. nih.gov These findings underscore the necessity of systematic modifications to the this compound scaffold and the broader linker structure to fine-tune the pharmacological profile of the resulting molecules, whether they are enzyme inhibitors or protein degraders. semanticscholar.org

| Structural Modification | Effect on Activity/Selectivity | Example System |

| Linker Length (PROTACs) | Can impair or enhance binding affinity and degradation potency. Optimal length is target-dependent. | BTK degraders showed impaired affinity with short linkers. nih.gov Estrogen receptor-α PROTACs had an optimal linker length of 16 atoms. broadpharm.com |

| Linker Composition (PROTACs) | Affects solubility, permeability, and metabolic stability. | Introduction of PEG chains can increase solubility in aqueous media. broadpharm.com Short linear linkers may improve metabolic stability. semanticscholar.org |

| Linker Attachment Point | Can result in distinct binding conformations and alter target selectivity. | EGFR/HER2 degraders showed that changing linker length by one unit provided a selective EGFR degrader. nih.gov |

Potential in Material Science for Functional Polymer Development

The unique properties of amino acids, such as their functionality, chirality, and biocompatibility, make them attractive building blocks for the synthesis of functional polymers. researchgate.net Polymers functionalized with amino acids in their side chains can exhibit desirable characteristics like pH responsiveness, tunable optical properties, and improved biocompatibility, making them suitable for applications in biosensors, drug delivery, and the creation of antifouling surfaces. researchgate.net

While direct applications of this compound in material science are an emerging area, its structure is well-suited for incorporation into polymers. The carboxylic acid and amino groups provide two points for polymerization or for grafting onto existing polymer backbones. Recently, the Kabachnik–Fields (KF) reaction, a multi-component reaction, has been used to create functional polymers containing α-aminophosphonates. mdpi.comresearchgate.net This reaction efficiently introduces functional groups into polymer structures, imparting properties like metal chelation and bioactivity. researchgate.net Given its bifunctional nature, this compound could be utilized in similar multi-component reactions to develop novel polymers, such as multifunctional hydrogels or materials for biomedical applications, opening a new chapter in its scientific journey beyond therapeutics. mdpi.com

| Polymer Type | Potential Role of this compound | Potential Applications |

| Functional Polymers | As a monomer or side-chain functional group. researchgate.net | Biosensors, chiral recognition materials, pH-responsive systems. researchgate.net |

| Multifunctional Hydrogels | Incorporated via multi-component reactions (e.g., similar to KF reaction). mdpi.com | Controlled drug release, biocompatible materials for cell cultures. mdpi.com |

| Biomimetic Polymers | To impart biocompatibility and specific functional properties. researchgate.net | Antifouling surfaces for medical devices, filtration membranes. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。